![molecular formula C8H7BrN4O2S B12585397 Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate CAS No. 619296-61-6](/img/structure/B12585397.png)
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H7BrN4O2S. This compound is characterized by the presence of a bromothiophene ring and a tetrazole ring, which are connected through a methyl acetate group. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene.
Tetrazole Formation: The bromothiophene intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Esterification: The final step involves the esterification of the tetrazole intermediate with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of thiophene using bromine or N-bromosuccinimide (NBS).
Catalytic Tetrazole Formation: Use of industrial catalysts to facilitate the formation of the tetrazole ring.
Continuous Esterification: Continuous esterification process using methyl acetate and an acid catalyst in a flow reactor to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and tetrazole rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or tetrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate can be compared with similar compounds such as:
Methyl 2-(5-bromothiophen-2-yl)acetate: Lacks the tetrazole ring, making it less versatile in certain chemical reactions.
5-(5-Bromothiophen-2-yl)-2H-tetrazole: Lacks the ester group, which may limit its solubility and reactivity in some contexts.
Methyl [5-(2-thienyl)-2H-tetrazol-2-yl]acetate:
特性
CAS番号 |
619296-61-6 |
|---|---|
分子式 |
C8H7BrN4O2S |
分子量 |
303.14 g/mol |
IUPAC名 |
methyl 2-[5-(5-bromothiophen-2-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C8H7BrN4O2S/c1-15-7(14)4-13-11-8(10-12-13)5-2-3-6(9)16-5/h2-3H,4H2,1H3 |
InChIキー |
ZUJFKGSRLDUYKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1N=C(N=N1)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
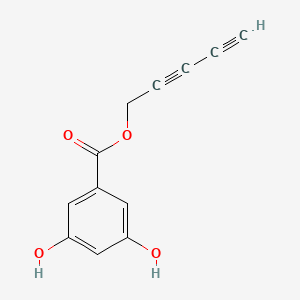
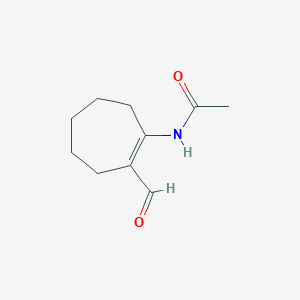
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
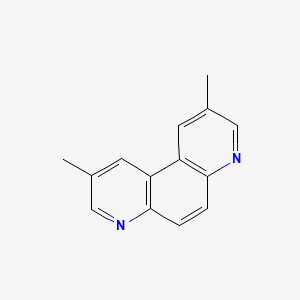
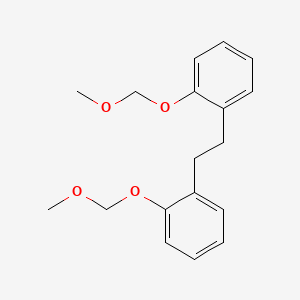

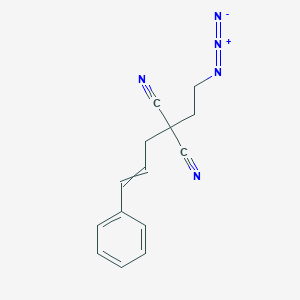
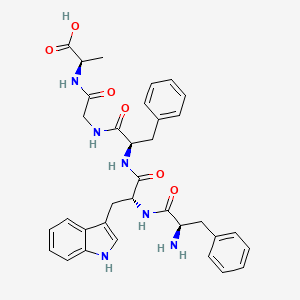

![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)
